1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzimidazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidinone ring can be introduced via a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with a suitable pyrrolidinone precursor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The pyrrolidinone ring enhances the compound’s binding affinity and specificity, contributing to its overall biological activity .
Comparison with Similar Compounds
1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-methyl-2-pyrrolidinone: A simpler analog with a pyrrolidinone ring but lacking the benzimidazole moiety.
4-(2-methylpropyl)pyrrolidin-2-one: Another related compound with a different substitution pattern on the pyrrolidinone ring.
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A compound with a similar pyrrolidinone structure but different substituents.
The uniqueness of this compound lies in its combined benzimidazole and pyrrolidinone structures, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-methyl-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O/c1-11(2)9-19-14-7-5-4-6-13(14)17-16(19)12-8-15(20)18(3)10-12/h4-7,11-12H,8-10H2,1-3H3 |
InChI Key |
JYCIFHFKBMNDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C |
Origin of Product |
United States |
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